6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring fused with a pyrazole ring and a morpholine substituent. Such structures are often found in bioactive molecules and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) yields the desired pyrazolo[1,5-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as scaling up the reaction in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the heterocyclic ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine-pyrazole scaffold and exhibit a range of biological activities, including antimicrobial and antitumor effects.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a fused pyrazole ring and are known for their anticancer potential and enzymatic inhibitory activity.
Uniqueness
6-Methyl-4-morpholinopyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to the presence of the morpholine substituent, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
1708268-41-0 |
---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
6-methyl-4-morpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N4O3/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,17,18) |
InChI Key |
ZIXWMAWVPREHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.